Evidence 1: MOM Protection Yield — Synthetically Accessible Intermediate vs. Unprotected 4′-Methoxyacetophenone
1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone is synthesized from 4′-methoxyacetophenone by treatment with MOMCl under basic conditions. While a direct head-to-head yield comparison for this exact transformation is not available in the open literature, a closely analogous MOM-protection of 4′-hydroxyacetophenone proceeds quantitatively to give 4′-(methoxymethoxy)acetophenone in 93% isolated yield — demonstrating the high efficiency and scalability of MOM-ether installation on acetophenone frameworks . This supports a procurement decision favoring 58544-83-5 as a pre-protected intermediate that eliminates an additional synthetic step for end users.
| Evidence Dimension | Synthetic yield of MOM protection on acetophenone |
|---|---|
| Target Compound Data | 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone (pre-protected intermediate available commercially at 98% purity) |
| Comparator Or Baseline | 4′-(Methoxymethoxy)acetophenone: isolated yield 93% from p-hydroxyacetophenone + MOMCl/NaH ; 4′-Methoxyacetophenone: no MOM group present. |
| Quantified Difference | 93% yield achievable for MOM installation; purchasing 58544-83-5 saves one protection step. |
| Conditions | MOM protection: bromomethyl methyl ether, NaH, THF, 0 °C to RT; analogous acetophenone substrate . |
Why This Matters
Procurement of the pre-protected intermediate eliminates a synthetic step, reduces internal labor and reagent costs, and derisks variability in MOM protection efficiency.
